Cas no 1990505-73-1 ((1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylamine hydrochloride)

(1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylamine hydrochloride structure
1990505-73-1 structure
Product Name:(1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylamine hydrochloride
CAS No:1990505-73-1
MF:C9H11ClFN
MW:187.641744852066
MDL:MFCD30181877
CID:4633115
PubChem ID:122460547
Update Time:2025-05-26

(1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylamine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine Hydrochloride
    • (1S,2R)-2-(4-Fluorophenyl)cyclopropanamine HCl
    • (1S,2R)-2-(4-Fluorophenyl)cyclopropanamineHydrochloride
    • (1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine hydrochloride
    • 1207276-00-3
    • Cyclopropanamine, 2-(4-fluorophenyl)-, hydrochloride (1:1), (1S,2R)-
    • F31006
    • (1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylaminehydrochloride
    • CS-0157535
    • CS-12276
    • MFCD30181877
    • (1S,2R)-2-(4-fluorophenyl)cyclopropan-1-amine;hydrochloride
    • 1990505-73-1
    • (1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylamine hydrochloride
    • AKOS032455834
    • SCHEMBL17984403
    • MDL: MFCD30181877
    • Inchi: 1S/C9H10FN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m1./s1
    • InChI Key: ZQPBZLHQLCAFOQ-RJUBDTSPSA-N
    • SMILES: Cl.FC1C=CC(=CC=1)[C@H]1C[C@@H]1N

Computed Properties

  • Exact Mass: 187.0564052g/mol
  • Monoisotopic Mass: 187.0564052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26

(1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylamine hydrochloride Security Information

(1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylamine hydrochloride Pricemore >>

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Additional information on (1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylamine hydrochloride

(1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylamine Hydrochloride: A Comprehensive Overview

The compound (1S,2R)-2-(4-Fluoro-phenyl)-cyclopropylamine hydrochloride (CAS No. 1990505-73-1) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of cyclopropylamines, which are known for their unique structural properties and versatile reactivity. The presence of the 4-fluorophenyl group introduces additional electronic and steric effects, making this compound particularly interesting for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Recent advancements in synthetic methodologies have enabled the efficient preparation of (1S,2R)-2-(4-fluorophenyl)-cyclopropylamine hydrochloride. One notable approach involves the use of transition-metal-catalyzed cyclopropanation reactions, which allow for the construction of the cyclopropane ring with high stereoselectivity. This method has been extensively studied in academic settings and has been adapted for large-scale production in industrial settings. The stereochemistry of the compound—specifically the (1S,2R) configuration—is critical for its intended applications, as it can significantly influence the compound's biological activity and physical properties.

The hydrochloride salt form of this compound is particularly advantageous for handling and storage purposes. The hydrochloric acid counterion ensures that the compound remains stable under a wide range of conditions, making it suitable for both laboratory experiments and commercial applications. Furthermore, the salt form facilitates solubility in various solvents, which is essential for many synthetic and analytical procedures.

One of the most promising areas of application for (1S,2R)-2-(4-fluorophenyl)-cyclopropylamine hydrochloride is in drug discovery. The compound's structure suggests potential as a building block for more complex molecules with therapeutic activity. For instance, its cyclopropane ring can serve as a rigid scaffold for constructing bioactive compounds with desired pharmacokinetic properties. Recent studies have explored its utility in designing inhibitors for various enzymes and receptors implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases.

In addition to its role in medicinal chemistry, this compound has also found applications in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. Researchers have investigated its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic materials. The introduction of the 4-fluorophenyl group enhances the compound's conjugation and electron transport properties, which are critical for these applications.

From a synthetic standpoint, (1S,2R)-2-(4-fluorophenyl)-cyclopropylamine hydrochloride serves as an excellent precursor for further functionalization. Its reactivity can be exploited to introduce additional substituents or to participate in various coupling reactions. For example, its amine functionality can undergo alkylation or acylation to generate derivatives with tailored properties. Such derivatives have been explored as intermediates in the synthesis of agrochemicals and specialty chemicals.

Recent breakthroughs in asymmetric synthesis have further expanded the utility of this compound. By employing chiral catalysts or auxiliaries, chemists can now access enantiomerically pure forms of this compound with high efficiency. This capability is particularly valuable in pharmaceutical research, where stereochemistry plays a pivotal role in determining a molecule's efficacy and safety profile.

In terms of characterization, modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of (1S,2R)-2-(4-fluorophenyl)-cyclopropylamine hydrochloride. These methods provide detailed insights into the compound's molecular architecture and help ensure that it meets rigorous quality standards required by regulatory agencies.

Looking ahead, the continued exploration of (1S,2R)-2-(4-fluorophenyl)-cyclopropylamine hydrochloride is expected to yield new insights into its potential applications across diverse fields. Its unique combination of structural features makes it an invaluable tool for researchers seeking to push the boundaries of chemical innovation.

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